ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
Description
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a Schiff base derivative synthesized via the condensation of 4-aminoethyl benzoate and 5-chloro-2-hydroxybenzaldehyde. The compound features an imine (-CH=N-) linkage connecting a substituted aromatic aldehyde (5-chloro-2-hydroxyphenyl) to an ethyl benzoate moiety. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, material science, and pharmaceutical research. Schiff bases like this are often studied for their antimicrobial, anticancer, and catalytic activities due to their ability to chelate metal ions and modulate biological pathways .
The synthesis typically involves refluxing equimolar amounts of the amine and aldehyde in a polar solvent (e.g., methanol or ethanol) with an acid catalyst (e.g., acetic acid) to facilitate imine formation. Reaction conditions (temperature, time, and catalyst) vary depending on the substituents’ electronic effects .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEIACJDABSMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves a Schiff base formation reaction. This process includes the condensation of 5-chloro-2-hydroxybenzaldehyde with ethyl 4-aminobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the Schiff base.
Reaction Scheme:
- Dissolve 5-chloro-2-hydroxybenzaldehyde and ethyl 4-aminobenzoate in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of ethyl 4-{[(1E)-(5-chloro-2-oxophenyl)methylene]amino}benzoate.
Reduction: Formation of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylamino}benzoate.
Substitution: Formation of ethyl 4-{[(1E)-(5-amino-2-hydroxyphenyl)methylene]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogous Schiff bases. Key structural variations include substituent type (e.g., -Cl, -NO₂, -OH), position, and ester group modifications. Below is a detailed analysis:
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Biological Activity (Example) |
|---|---|---|---|---|---|
| Ethyl 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate | C₁₆H₁₄ClNO₃ | 303.74 | 178–182 | Moderate (DMSO, ethanol) | Antimicrobial (Gram+ bacteria) |
| Ethyl 4-{[(E)-(2-hydroxyphenyl)methylene]amino}benzoate (no Cl) | C₁₆H₁₅NO₃ | 269.29 | 165–168 | High (methanol, ethanol) | Antioxidant |
| Ethyl 4-{[(E)-(5-nitro-2-hydroxyphenyl)methylene]amino}benzoate | C₁₆H₁₄N₂O₅ | 314.29 | 190–195 | Low (DMSO) | Anticancer (HeLa cells) |
| Methyl 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate (methyl ester) | C₁₅H₁₂ClNO₃ | 289.71 | 172–175 | Moderate (acetone) | Antifungal |
Key Observations:
- Chlorine Substitution: The 5-chloro substituent enhances lipophilicity compared to the non-chlorinated analog, improving membrane permeability and antimicrobial activity .
- Nitro Group: The -NO₂ group (electron-withdrawing) increases melting point due to stronger intermolecular dipole interactions but reduces solubility.
- Ester Group : Methyl esters exhibit lower molecular weight and slightly reduced thermal stability compared to ethyl esters.
Crystallographic and Electronic Features
- Hydrogen Bonding : The 2-hydroxyl group participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the E-configuration. This is absent in nitro-substituted analogs, which instead form intermolecular bonds with solvent molecules.
- Planarity : Chloro and nitro substituents increase aromatic ring planarity, enhancing π-π stacking interactions in crystal lattices .
Biological Activity
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, often referred to as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a chloro-substituted phenyl ring and an ethyl ester group, suggests potential interactions with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 334.79 g/mol. Its structural features include:
- Ethyl ester group : Contributes to solubility and potential bioactivity.
- Chloro-substituted phenyl ring : Enhances lipophilicity and may influence biological interactions.
- Methyleneamino linkage : Suggests potential for nucleophilic attack in biochemical reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Schiff base compounds, including derivatives similar to this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | |
| Escherichia coli | 125 μg/mL | |
| Klebsiella pneumoniae | 15.6 μg/mL | |
| Candida albicans | 50.0 μg/mL |
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to decreased protein production essential for bacterial survival.
- Disruption of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), which is crucial for their virulence and resistance to treatment .
- Quorum Sensing Interference : The compound may modulate signaling pathways that regulate gene expression related to virulence factors in bacteria .
Case Study 1: Antibacterial Efficacy Against MRSA
A study evaluated the efficacy of this compound against MRSA biofilms. The results showed a significant reduction in biofilm biomass at concentrations ranging from 0.007 to 0.03 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Antifungal Activity
In another investigation, the compound demonstrated antifungal activity against Candida albicans, surpassing fluconazole in effectiveness (MIC 50 μg/mL). This suggests that it could be a viable alternative for treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, and how can reaction yields be improved?
- The compound is typically synthesized via Schiff base formation between 5-chloro-2-hydroxybenzaldehyde and ethyl 4-aminobenzoate under reflux in ethanol or methanol. Microwave-assisted synthesis (e.g., 100–120°C for 15–30 minutes) can enhance yields by accelerating imine condensation . Key factors affecting yield include solvent polarity, temperature, and stoichiometric ratios of reactants. Catalytic acid (e.g., acetic acid) may stabilize intermediates, while inert atmospheres prevent oxidation of the phenolic group .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR verify the imine bond (δ ~8.3–8.5 ppm for CH=N) and ester carbonyl (δ ~165–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles, confirming the (1E)-configuration of the imine and planarity of the conjugated system .
- IR Spectroscopy : Stretching bands for C=N (~1600–1640 cm) and ester C=O (~1720 cm) confirm functional groups .
Q. How does the compound behave under varying pH and temperature conditions?
- The imine bond is susceptible to hydrolysis under acidic conditions (pH < 3), regenerating the aldehyde and amine precursors. Stability studies in DMSO or ethanol at 25–40°C show <5% degradation over 72 hours. Elevated temperatures (>80°C) accelerate ester hydrolysis, forming 4-aminobenzoic acid derivatives .
Advanced Research Questions
Q. What strategies are employed to study the compound’s coordination chemistry with transition metals?
- The Schiff base acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen. Complexation with Cu(II), Zn(II), or Fe(III) is studied using molar conductivity, UV-Vis (d-d transitions), and cyclic voltammetry. X-ray absorption spectroscopy (XAS) can elucidate metal-ligand bond distances and oxidation states .
Q. How is computational modeling applied to predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens interactions with enzymes like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2), leveraging the aromatic and imine motifs for π-π stacking or hydrogen bonding .
Q. What in vitro assays are suitable for evaluating its potential anticancer or antimicrobial activity?
- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to cisplatin.
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria quantify inhibition zones. Synergy studies with commercial antibiotics (e.g., ampicillin) assess combinatorial effects .
Q. How can contradictions in reported biological activity data be resolved?
- Divergent results may arise from variations in cell line sensitivity, compound purity, or assay protocols. Meta-analyses of dose-response curves and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility. Structural analogs with modified substituents (e.g., replacing Cl with NO) can isolate pharmacophoric contributions .
Methodological Considerations
- Synthetic Optimization : Compare conventional reflux vs. microwave-assisted synthesis (e.g., 85% vs. 92% yield) .
- Crystallography : Use SHELXL-2018 for refinement; anisotropic displacement parameters validate thermal motion accuracy .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
